

In-Depth Technical Guide: Ethyl-3-isopropyl pyrazole-4-carboxylate

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Compound of Interest

Compound Name: *Ethyl-3-isopropyl pyrazole-4-carboxylate*

Cat. No.: *B1344702*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Ethyl-3-isopropyl pyrazole-4-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides established experimental protocols for its synthesis and analysis, and explores its relevance in targeting key signaling pathways in drug development.

Physicochemical Properties

Ethyl-3-isopropyl pyrazole-4-carboxylate is a substituted pyrazole derivative. The fundamental quantitative data for this molecule is summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂	[1] [2]
Molecular Weight	182.22 g/mol	[1] [2]
Canonical SMILES	CCOC(=O)C1=C(NN=C1)C(C)C	[2]
InChI Key	CBQOEYAQFVRTNV-UHFFFAOYSA-N	[2]

Molecular Weight Calculation:

The molecular weight is calculated based on the atomic weights of its constituent elements:

- Carbon (C): 9 atoms \times 12.011 amu = 108.099 amu
- Hydrogen (H): 14 atoms \times 1.008 amu = 14.112 amu
- Nitrogen (N): 2 atoms \times 14.007 amu = 28.014 amu
- Oxygen (O): 2 atoms \times 15.999 amu = 31.998 amu

Total Molecular Weight: 108.099 + 14.112 + 28.014 + 31.998 = 182.223 g/mol

Experimental Protocols

The synthesis of substituted ethyl pyrazole-4-carboxylates is a well-established process in organic chemistry. Below are detailed methodologies adapted from common synthetic routes for analogous compounds.

General Synthesis of Ethyl Pyrazole-4-Carboxylate Derivatives

A prevalent method for synthesizing the pyrazole core involves the cyclocondensation of a β -dicarbonyl compound with hydrazine or its derivatives. For N-unsubstituted pyrazoles, hydrazine hydrate is a common reagent.

Protocol: One-pot Synthesis of Pyrazole-4-carboxylic Acid Ethyl Ester Derivatives

This protocol describes a multicomponent reaction for the synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives.[3]

Materials:

- Ethyl acetoacetate (10 mmol)
- Aldehyde (e.g., isobutyraldehyde for the isopropyl substituent) (10 mmol)
- Hydrazine derivative (e.g., hydrazine hydrate) (10 mmol)
- Magnetic ionic liquid ([bmim][FeCl₄]) (1.5 mmol)
- Ethyl acetate
- Isopropanol

Procedure:

- Combine ethyl acetoacetate (10 mmol), the selected aldehyde (10 mmol), hydrazine derivative (10 mmol), and the magnetic ionic liquid ([bmim][FeCl₄]) (1.5 mmol) in a round-bottom flask.
- Heat the reaction mixture at 120 °C for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Separate the magnetic ionic liquid from the product solution using an external magnet.
- Wash the separated ionic liquid with ethyl acetate. It can be dried under vacuum and reused.
- Evaporate the solvent from the product solution.
- Recrystallize the crude product from isopropanol to yield the pure pyrazole 4-carboxylic acid ethyl ester derivative.

Analytical Methods

The characterization of the synthesized compound can be performed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy ($^1\text{H-NMR}$ and $^{13}\text{C-NMR}$): To elucidate the molecular structure.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.

Role in Drug Development and Signaling Pathways

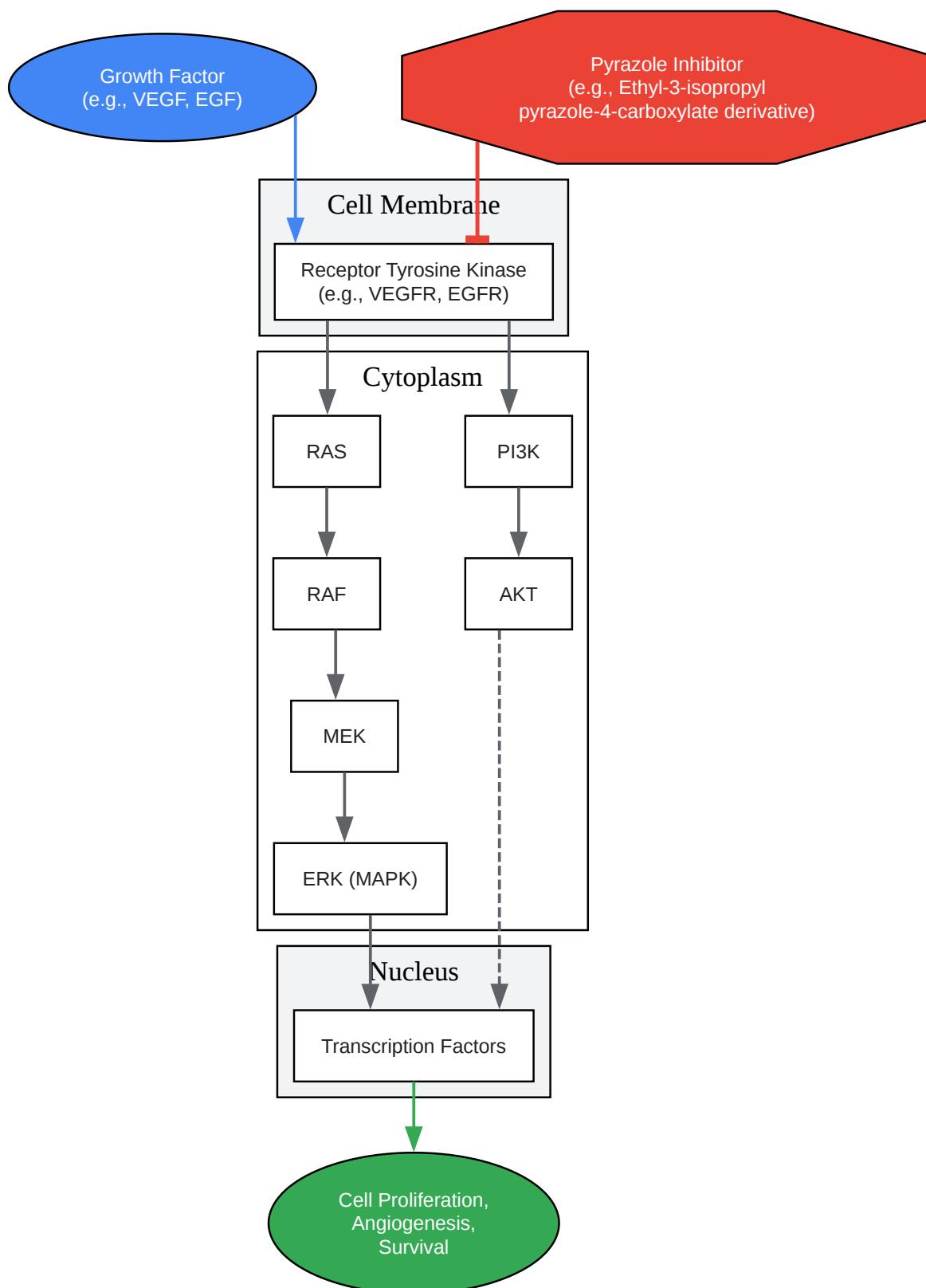
Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, appearing in a variety of approved pharmaceuticals.^[4] They are known to target a range of biological entities, including kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases like cancer.

Several pyrazole-containing drugs function as inhibitors of key signaling cascades, such as the MAP kinase and PI3K pathways.^{[4][5]} For instance, some pyrazole derivatives have been developed as inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both crucial in cancer progression and angiogenesis.^[5]

The general mechanism of action for such inhibitors involves binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

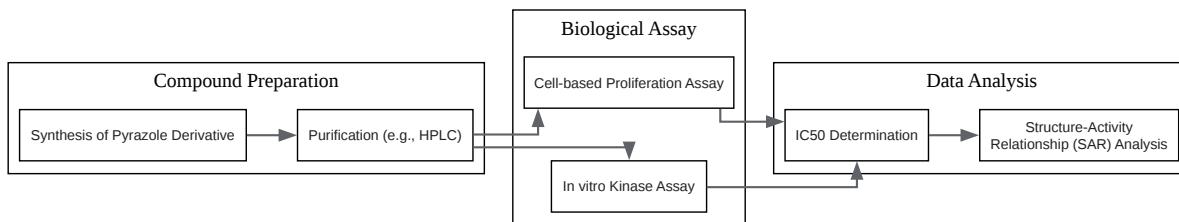
Signaling Pathway Diagram

The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, which can be targeted by pyrazole-based inhibitors.

[Click to download full resolution via product page](#)**Generic Receptor Tyrosine Kinase Signaling Pathway Inhibition.**

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for screening the inhibitory activity of a compound like an **Ethyl-3-isopropyl pyrazole-4-carboxylate** derivative against a target kinase.



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Workflow for Kinase Inhibitor Screening.

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